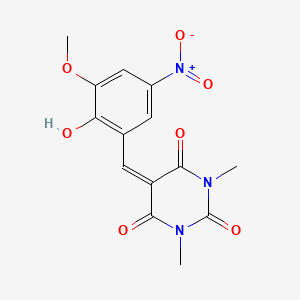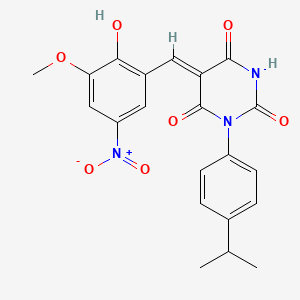
5-(2-hydroxy-3-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
5-(2-hydroxy-3-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as HMPS, is a synthetic compound with potential applications in various fields of science. It was first synthesized in 1955 by G. L. Hobby and D. E. Wooley at the University of California. Since then, HMPS has been extensively studied for its unique properties and potential benefits.
Mecanismo De Acción
The mechanism of action of HMPS is not fully understood. However, it is believed to interact with cellular targets, such as enzymes and receptors, to exert its biological effects. HMPS has been reported to inhibit the activity of certain enzymes involved in tumor cell growth and viral replication.
Biochemical and Physiological Effects:
HMPS has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that HMPS can induce apoptosis, or programmed cell death, in tumor cells. HMPS has also been reported to inhibit the replication of certain viruses, such as HIV and herpes simplex virus. In addition, HMPS has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMPS has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. HMPS is also relatively inexpensive compared to other compounds used in similar experiments. However, HMPS has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on HMPS. One potential area of study is the development of novel HMPS-based materials for use in optoelectronic devices. Another potential area of study is the investigation of the mechanism of action of HMPS in tumor cells and viruses. Additionally, HMPS could be further investigated for its potential as a therapeutic agent for the treatment of cancer and viral infections.
Aplicaciones Científicas De Investigación
HMPS has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, HMPS has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. In materials science, HMPS has been used as a precursor for the synthesis of novel organic-inorganic hybrid materials. In biochemistry, HMPS has been studied for its potential as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-15-12(18)8(11(17)14-13(15)19)6-7-4-3-5-9(20-2)10(7)16/h3-6,16H,1-2H3,(H,14,17,19)/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVPWBWWZDDQCZ-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)O)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 5-(3,4-dimethoxyphenyl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904052.png)
![(3aR*,6aR*)-2-methyl-N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B3904060.png)


![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B3904089.png)
![16-[4-(difluoromethoxy)benzylidene]-3-hydroxyandrost-5-en-17-one](/img/structure/B3904095.png)
![ethyl 2-(2-hydroxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904098.png)

![1-(1,3-benzodioxol-5-yl)-3-[(5-chloro-2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B3904108.png)

![ethyl 5-(4-ethoxyphenyl)-7-methyl-2-[(5-nitro-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904123.png)
![1-allyl-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3904135.png)
